molecular formula C20H30O13 B13436358 Syringol Gentiobioside

Syringol Gentiobioside

货号: B13436358
分子量: 478.4 g/mol
InChI 键: JVCBNQLBNDCRLA-YXGWTYEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Syringol Gentiobioside is a glycosylated volatile phenol, primarily found in grapes exposed to smoke. It is a glucose-glucoside derivative of syringol, a compound known for its smoky aroma. This compound is significant in the context of smoke taint in wines, where it serves as a marker for smoke exposure in grapevines .

准备方法

Synthetic Routes and Reaction Conditions

Syringol Gentiobioside can be synthesized through the glycosylation of syringol. This process involves the reaction of syringol with gentiobiose under specific conditions to form the glycoside bond. The reaction typically requires an acid catalyst to facilitate the glycosylation process .

Industrial Production Methods

In an industrial setting, the production of this compound involves the extraction of syringol from plant materials, followed by its glycosylation using gentiobiose. The process is optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Syringol Gentiobioside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized syringol derivatives, reduced syringol alcohols, and substituted syringol compounds.

科学研究应用

Scientific Research Applications of Syringol Gentiobioside

This compound is a phenolic glycoside present in grapes and wine that has emerged as a key marker in detecting smoke taint resulting from bushfires near wine regions . Smoke taint occurs when grapes are exposed to smoke, leading to the uptake of volatile phenols (VPs) responsible for the smoke's aroma . These VPs are then transformed into various glycosides, including this compound .

Detection and Quantification

  • Analytical Methods this compound is analyzed using advanced techniques such as UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry) . Concentrations are often reported as syringol glucose-glucoside equivalents, with a limit of quantitation of 1 µg/kg for volatile phenol glycosides .
  • Stable Isotope Dilution Analysis Quantification methods involve stable isotope dilution analysis, using deuterium-labeled VPG standards like d3-guaiacol glucoside and d3-guaiacol gentiobioside .
  • Instrumentation The process typically uses a Vanquish ultra-HPLC system coupled to a Q Exactive Orbitrap mass spectrometer .

Case Studies and Data Analysis

  • Field Trials : Field trials involve exposing Cabernet Sauvignon grapes to smoke and measuring volatile phenols and their glycosides . Control samples are compared with smoke-treated samples to quantify the uptake and glycosylation of smoke-derived volatile phenols .
  • Impact of Smoke Exposure : Research indicates that key smoke exposure markers like this compound increase in concentration in grapes exposed to smoke . For instance, control grapes contain minimal volatile phenol glycoconjugates, while substantial quantities accumulate post-smoke exposure .
  • Glycoside Profiles : Glycoside profiles in grapes reveal significant differences between control and smoke-exposed samples. Pentose-glucosides of guaiacol, phenol, and cresols are quantified as syringol glucose-glucoside equivalents, showing marked increases after smoke exposure .

Data Tables Illustrating Changes in Glycoside Concentrations Post-Smoke Exposure

TreatmentThis compound
Control1.0 ± 0.1 b
Smoke55 ± 7 a
p0.001

Values are means of three replicates .

Treatment/Time pointSyringolSyringol Glycosides
C t = 012 b4.1 b
t = 121 a5.9 b
t = 28.4 b14 b

Significance in Winemaking

  • Smoke Taint Prediction: Determining whether volatile phenols and glycoside concentrations in grapes and wine can predict smoke flavor is an area of interest .
  • Regional Variations: Baseline data across different varieties and regions are needed for reliable screening of smoke-affected grapes . Sampling protocols must account for temporal and spatial variation in smoke exposure .
  • Remediation Strategies: Where smoke exposure is unavoidable, strategies are needed to transform smoke-affected juice and wine into saleable products .

Further Research

  • Microbial Conversion: Research has explored microbial syringol conversion through enzyme engineering .
  • Yeast Strain-Specific Differences: Significant yeast strain-specific differences in glycolytic activities influence the hydrolysis of VP-glycosides during fermentation, affecting the final volatile phenol composition in wine .
  • Comprehensive Glycoconjugate Analysis: Measuring volatile phenol glycoconjugates in grapes shows positive correlations with total glycoconjugates, highlighting the importance of comprehensive analysis .

作用机制

The mechanism by which Syringol Gentiobioside exerts its effects involves its interaction with various molecular targets and pathways. In plants, it is involved in the glycosylation process, which helps in detoxifying volatile phenols and reducing their impact on plant tissues. This glycosylation process is crucial for the plant’s response to smoke exposure and other environmental stressors .

相似化合物的比较

Similar Compounds

Similar compounds to Syringol Gentiobioside include:

Uniqueness

This compound is unique due to its specific glycosylation pattern and its role as a marker for smoke taint in wines. Its presence in grapes and wines is indicative of smoke exposure, making it a valuable tool for assessing and mitigating the impact of smoke taint in the wine industry .

生物活性

Syringol gentiobioside is a glycosylated phenolic compound derived from syringol, commonly found in various plant species, particularly in grapes exposed to smoke. This compound has garnered attention due to its biological activities, particularly in the context of wine production and its potential effects on human health. The following sections will explore the biological activity of this compound, including its chemical properties, biological effects, and relevant research findings.

This compound is a disaccharide glycoside formed from syringol and gentiobiose. Its molecular structure contributes to its stability and solubility in various solvents, making it an important compound in the study of volatile phenols in food science.

Antioxidant Properties

This compound exhibits notable antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. Studies have shown that syringol and its derivatives can scavenge free radicals effectively, contributing to their protective effects against cellular damage.

Effects on Wine Quality

The presence of this compound in wine has implications for flavor and aroma profiles. Research indicates that this compound can influence the sensory attributes of wine, particularly when grapes are exposed to smoke during wildfires. The glycosylation process helps stabilize volatile phenols, which can otherwise impart undesirable flavors.

Case Studies

  • Impact of Smoke Exposure : A study assessed the concentrations of volatile phenol glycosides, including this compound, in grapes affected by smoke exposure from wildfires. Results indicated significant increases in these compounds post-exposure, suggesting that smoke-derived phenols are transformed into less volatile forms through glycosylation processes .
  • Stability During Aging : Another research project evaluated the stability of this compound in wine over time. The study found that when fortified into wine matrices, this compound remained stable over a 12-week period at ambient temperatures, indicating its potential longevity as a flavor compound in aged wines .
  • Enzymatic Hydrolysis : The enzymatic hydrolysis of this compound was studied using various yeast strains during fermentation. The results showed differential β-glucosidase activities among yeast strains, affecting the release of free volatile phenols from glycosides during fermentation processes .

Data Tables

The following tables summarize key findings related to the concentration of this compound and its derivatives in different treatments:

TreatmentConcentration (mg/kg)Notes
Control (Viognier)0.0No smoke exposure
Treated (Viognier)9.7Increased due to smoke exposure
Control (Cabernet)0.0No smoke exposure
Treated (Cabernet)35Significant increase post-exposure
Time PointThis compound (ng/g)Free Syringol Released (ng/g)
Week 02000
Week 1220015.4

属性

分子式

C20H30O13

分子量

478.4 g/mol

IUPAC 名称

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1

InChI 键

JVCBNQLBNDCRLA-YXGWTYEDSA-N

手性 SMILES

COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

规范 SMILES

COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。